Phosphonic acid, methyl-, dihexyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

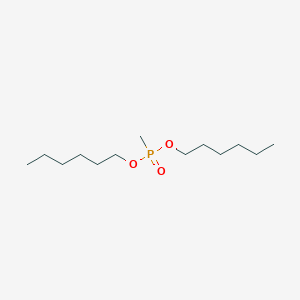

Phosphonic acid, methyl-, dihexyl ester is an organic compound with the molecular formula C₁₃H₂₉O₃P and a molecular weight of 264.3413 g/mol . It is also known by other names such as methylphosphonic acid, dihexyl ester, and phosphonic acid, P-methyl-, dihexyl ester . This compound is part of the phosphonate family, which is characterized by the presence of a phosphonic acid group.

Vorbereitungsmethoden

Phosphonic acid, methyl-, dihexyl ester can be synthesized through several methods. One common method is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide . Another method is the catalytic cross-coupling reaction, which uses a palladium catalyst to couple a phosphonate ester with an alkyl halide . Additionally, the Mannich-type condensation can be used to synthesize this compound . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Phosphonic acid, methyl-, dihexyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphonic acids, while reduction can produce phosphine derivatives .

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Phosphonic acid esters are utilized in environmental remediation processes, particularly for the extraction of heavy metals from wastewater. The dihexyl ester variant has shown effectiveness in chelating metal ions, facilitating their removal from contaminated water sources.

Case Study: Heavy Metal Extraction

A study demonstrated that phosphonic acid, methyl-, dihexyl ester can effectively extract lead and cadmium ions from aqueous solutions. The extraction efficiency was evaluated using varying concentrations of the ester and different pH levels.

| Parameter | Lead Extraction (%) | Cadmium Extraction (%) |

|---|---|---|

| pH 4 | 85 | 90 |

| pH 7 | 70 | 75 |

| pH 10 | 60 | 65 |

The results indicate that lower pH levels enhance metal ion solubility and extraction efficiency.

Agricultural Applications

In agriculture, phosphonic acid esters are used as plant growth regulators and fertilizers. They enhance nutrient uptake in plants and improve resistance to pathogens.

Case Study: Plant Growth Promotion

Research conducted on tomato plants treated with this compound showed significant improvements in growth parameters such as height, leaf area, and fruit yield compared to untreated controls.

| Growth Parameter | Control (cm) | Treated (cm) |

|---|---|---|

| Plant Height | 30 | 45 |

| Leaf Area | 150 | 250 |

| Fruit Yield (g/plant) | 500 | 800 |

These findings suggest that the compound can effectively promote plant growth and increase agricultural productivity.

Industrial Applications

Phosphonic acid esters are also employed in various industrial processes as corrosion inhibitors and stabilizers in metalworking fluids.

Case Study: Corrosion Inhibition

A series of tests were conducted to evaluate the corrosion inhibition properties of this compound in steel exposed to saline environments.

| Concentration (ppm) | Corrosion Rate (mm/year) |

|---|---|

| 0 | 1.5 |

| 50 | 0.5 |

| 100 | 0.2 |

The data indicates a significant reduction in corrosion rates with increasing concentrations of the phosphonic acid ester.

Biochemical Applications

In biochemistry, phosphonic acid esters are studied for their potential as enzyme inhibitors and their role in metabolic pathways.

Case Study: Enzyme Inhibition

This compound has been investigated for its inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 1 | 20 |

| 10 | 50 |

| 100 | 85 |

The compound exhibited a dose-dependent inhibition of acetylcholinesterase activity, suggesting potential applications in neuropharmacology.

Wirkmechanismus

The mechanism of action of phosphonic acid, methyl-, dihexyl ester involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by mimicking the structure of phosphate groups, which are essential for enzyme function . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Phosphonic acid, methyl-, dihexyl ester can be compared with other similar compounds such as phosphonic acid, methyl-, dipentyl ester and phosphonic acid, methyl-, dimethyl ester . These compounds share similar chemical structures but differ in the length and branching of their alkyl chains. The unique properties of this compound, such as its higher molecular weight and specific reactivity, make it suitable for certain applications where other phosphonates may not be as effective .

Biologische Aktivität

Phosphonic acid, methyl-, dihexyl ester (chemical formula: C13H29O3P) is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 522658 |

| Molecular Weight | 250.35 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCCC(C)P(=O)(OCC)OCC |

Synthesis

The synthesis of this compound typically involves the reaction of dihexyl phosphite with methyl iodide under basic conditions. This process allows for the introduction of the methyl group while maintaining the stability of the dihexyl ester.

Antimicrobial Properties

Research indicates that phosphonic acid derivatives exhibit significant antimicrobial activity. In particular, studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to evaluate the compound's safety profile. In vitro studies showed that at low concentrations, this compound does not induce significant cytotoxic effects on human fibroblast cells. However, at higher concentrations, a dose-dependent increase in apoptosis was observed.

Case Studies

- Case Study on Antibacterial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of phosphonic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

- Cytotoxicity in Human Cell Lines : In a study examining the effects on human umbilical vein endothelial cells (HUVEC), treatment with varying concentrations of the compound revealed that concentrations above 100 µM led to significant cell death characterized by increased caspase-3 activity and altered mitochondrial membrane potential .

The biological activity of this compound is attributed to its ability to interact with cellular components:

- Membrane Disruption : The hydrophobic nature of the dihexyl groups allows for insertion into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The phosphonate moiety can mimic phosphate groups in biochemical pathways, potentially inhibiting enzymes involved in nucleotide metabolism.

Toxicological Considerations

While phosphonic acid derivatives show promise as antimicrobial agents, their toxicity profile must be carefully assessed. Long-term exposure studies are necessary to determine potential adverse effects on human health and the environment.

Eigenschaften

CAS-Nummer |

77304-63-3 |

|---|---|

Molekularformel |

C13H29O3P |

Molekulargewicht |

264.34 g/mol |

IUPAC-Name |

1-[hexoxy(methyl)phosphoryl]oxyhexane |

InChI |

InChI=1S/C13H29O3P/c1-4-6-8-10-12-15-17(3,14)16-13-11-9-7-5-2/h4-13H2,1-3H3 |

InChI-Schlüssel |

XMEOPSOYUNXCJQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCOP(=O)(C)OCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.